REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[F:5][C:6]([F:14])=[CH:7][CH2:8][CH2:9][CH2:10][C:11](O)=[O:12]>CN(C)C=O>[F:5][C:6]([F:14])=[CH:7][CH2:8][CH2:9][CH2:10][C:11]([Cl:3])=[O:12]
|
Name
|
|
Quantity
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10.23 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
FC(=CCCCC(=O)O)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 6 hours
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Duration
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6 h
|
Type
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DISTILLATION
|
Details
|
It was then distilled under reduced pressure
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Name
|
|
Type
|
|
Smiles
|
FC(=CCCCC(=O)Cl)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |